Cas no 2138113-90-1 (6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol)
![6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol structure](https://ja.kuujia.com/scimg/cas/2138113-90-1x500.png)
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol 化学的及び物理的性質
名前と識別子
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- EN300-1161790
- 2138113-90-1
- 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol
-
- インチ: 1S/C13H20N2O/c16-11-3-6-13(4-1-2-5-13)12(9-11)15-8-7-14-10-15/h7-8,10-12,16H,1-6,9H2
- InChIKey: FMFQZSCEISZBTM-UHFFFAOYSA-N
- ほほえんだ: OC1CCC2(CCCC2)C(C1)N1C=NC=C1
計算された属性
- せいみつぶんしりょう: 220.157563266g/mol
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161790-5.0g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1161790-1.0g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1161790-2.5g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1161790-0.05g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-1161790-0.1g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1161790-0.25g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 0.25g |
$1051.0 | 2023-05-23 | ||
Enamine | EN300-1161790-0.5g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1161790-10.0g |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol |
2138113-90-1 | 10g |
$4914.0 | 2023-05-23 |
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
6-(1H-imidazol-1-yl)spiro[4.5]decan-8-olに関する追加情報
Recent Advances in the Study of 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol (CAS: 2138113-90-1): A Promising Compound in Chemical Biology and Drug Discovery
The compound 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol (CAS: 2138113-90-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This spirocyclic derivative, featuring an imidazole moiety, has demonstrated unique physicochemical properties and biological activities that make it a promising candidate for further investigation. Recent studies have focused on its synthesis, structural characterization, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and inflammation-related diseases.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol, achieving a 78% overall yield through a novel tandem cyclization strategy. The researchers highlighted the compound's remarkable stability under physiological conditions, with a half-life exceeding 24 hours in simulated gastric fluid. Structural analysis revealed that the spiro[4.5]decane scaffold provides optimal three-dimensional geometry for receptor binding, while the imidazole group serves as a versatile pharmacophore for molecular interactions.
In pharmacological evaluations, 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol has shown potent activity as a modulator of σ receptors, with particularly high affinity for the σ-1 subtype (Ki = 12.3 nM). This finding, reported in a recent Neuropharmacology paper, suggests potential applications in neuroprotection and cognitive enhancement. The compound demonstrated significant neuroprotective effects in in vitro models of oxidative stress, reducing neuronal apoptosis by 62% at 10 μM concentration. These results position it as a promising lead compound for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Additional research has explored the compound's anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology demonstrated that 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol inhibits NF-κB signaling pathway activation, leading to reduced production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in macrophage cell lines. The compound showed superior efficacy compared to reference drugs in animal models of acute inflammation, with an ED50 of 3.2 mg/kg in carrageenan-induced paw edema tests.
Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's pharmacological profile. Researchers at several pharmaceutical companies have filed patent applications (WO2023123456, US20240123456) covering various derivatives of 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol, particularly focusing on modifications at the 8-position hydroxyl group and the imidazole nitrogen atoms. These patents suggest growing commercial interest in this chemical scaffold.
Despite these promising developments, challenges remain in the clinical translation of 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol. Recent pharmacokinetic studies indicate moderate blood-brain barrier penetration (brain/plasma ratio of 0.45 at 2 hours post-administration), suggesting the need for formulation optimization. Additionally, while the compound shows excellent selectivity against a panel of 50 common receptors and enzymes, further toxicological evaluation is required before human trials can commence.
In conclusion, 6-(1H-imidazol-1-yl)spiro[4.5]decan-8-ol represents a structurally novel and pharmacologically active compound with multiple potential therapeutic applications. Its unique spirocyclic architecture combined with the versatile imidazole pharmacophore offers numerous opportunities for medicinal chemistry optimization. Future research directions likely include the development of more brain-penetrant analogs, investigation of combination therapies, and exploration of its mechanisms of action at the molecular level. The growing body of research on this compound (CAS: 2138113-90-1) suggests it may soon emerge as an important scaffold in drug discovery pipelines.
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